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molecular formula C16H48N4O4Si B3179450 Tetramethylammonium silicate CAS No. 53116-81-7

Tetramethylammonium silicate

Cat. No. B3179450
M. Wt: 388.7 g/mol
InChI Key: APSPVJKFJYTCTN-UHFFFAOYSA-N
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Patent
US05047492

Procedure details

About 1250 ml of 10 percent aqueous tetramethylammonium hydroxide solution were added to 82.2 g of precipitated silicic acid. After the mixture had been stirred at 25° C. for 16 hours and at 50° C. for 8 hours, a clear solution was obtained. The solution was concentrated to two-thirds of its original volume and the tetramethylammonium silicate contained therein was crystallized at 4° C. About 359.5 g of tetramethylammonium silicate which still contained water were obtained.
Quantity
82.2 g
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Si:1]([OH:5])([OH:4])([OH:3])[OH:2].[OH-].[CH3:7][N+:8]([CH3:11])([CH3:10])[CH3:9]>>[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[CH3:7][N+:8]([CH3:11])([CH3:10])[CH3:9].[CH3:7][N+:8]([CH3:11])([CH3:10])[CH3:9].[CH3:7][N+:8]([CH3:11])([CH3:10])[CH3:9].[CH3:7][N+:8]([CH3:11])([CH3:10])[CH3:9] |f:1.2,3.4.5.6.7|

Inputs

Step One
Name
Quantity
82.2 g
Type
reactant
Smiles
[Si](O)(O)(O)O
Name
Quantity
1250 mL
Type
reactant
Smiles
[OH-].C[N+](C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After the mixture had been stirred at 25° C. for 16 hours and at 50° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a clear solution was obtained
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to two-thirds of its original volume
CUSTOM
Type
CUSTOM
Details
the tetramethylammonium silicate contained therein was crystallized at 4° C

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
[Si]([O-])([O-])([O-])[O-].C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 359.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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